molecular formula C7H13NO2 B1197200 1-Amino-2-methylcyclopentanecarboxylic acid CAS No. 3198-65-0

1-Amino-2-methylcyclopentanecarboxylic acid

Cat. No.: B1197200
CAS No.: 3198-65-0
M. Wt: 143.18 g/mol
InChI Key: HGFKBSQTLAGTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-methylcyclopentanecarboxylic acid is an organic compound with the molecular formula C7H13NO2 This compound features a cyclopentane ring substituted with a carboxylic acid group, an amino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Palladium-Catalyzed Hydrocarboxylation

      Reaction: Cyclopentene reacts with carbon monoxide and water in the presence of a palladium catalyst.

      Conditions: High pressure and temperature are typically required.

      Equation: C5H8 + CO + H2O → C5H9CO2H

  • Base-Induced Ring Contraction

      Reaction: 2-chlorocyclohexanone undergoes ring contraction in the presence of a base to form methyl cyclopentanecarboxylate, which is then hydrolyzed to cyclopentanecarboxylic acid.

      Conditions: Basic conditions followed by hydrolysis.

      Equation: C6H11ClO + Base → C6H10O2 + HCl

Industrial Production Methods

Industrial production methods for cyclopentanecarboxylic acid, 1-amino-2-methyl- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Strong oxidizing agents such as potassium permanganate or chromic acid.

      Products: Oxidation of the amino group can lead to the formation of nitro compounds or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

      Products: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

  • Substitution

      Reagents: Various nucleophiles or electrophiles.

      Products: Substitution reactions can introduce different functional groups onto the cyclopentane ring or the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst.

    Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products

    Oxidation Products: Nitro compounds, oxidized derivatives.

    Reduction Products: Alcohols, reduced forms of the carboxylic acid.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

1-Amino-2-methylcyclopentanecarboxylic acid has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Precursor for the synthesis of more complex molecules.
  • Biology

    • Studied for its potential biological activity.
    • Used in the synthesis of biologically active compounds.
  • Medicine

    • Investigated for its potential therapeutic properties.
    • Used in the development of new pharmaceuticals.
  • Industry

    • Utilized in the production of specialty chemicals.
    • Employed in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 1-amino-2-methyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboxylic acid

    • Lacks the amino and methyl groups.
    • Used as a precursor in organic synthesis.
  • Cycloleucine (1-amino-1-cyclopentanecarboxylic acid)

    • Similar structure but without the methyl group.
    • Studied for its biological activity.
  • Cyclopentanecarboxylic acid, 1-methyl-

    • Contains a methyl group but lacks the amino group.
    • Used in organic synthesis.

Uniqueness

1-Amino-2-methylcyclopentanecarboxylic acid is unique due to the presence of both an amino group and a methyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-amino-2-methylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFKBSQTLAGTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953872
Record name 1-Amino-2-methylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3198-65-0
Record name 1-Amino-2-methylcyclopentanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003198650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC32823
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Amino-2-methylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.